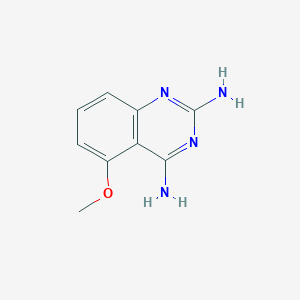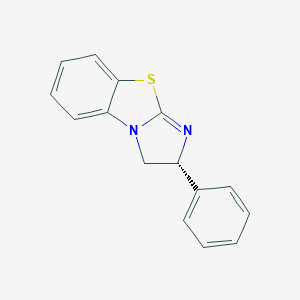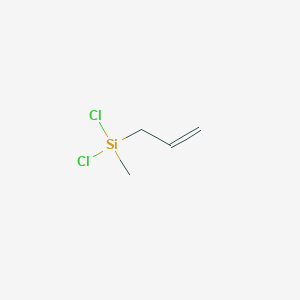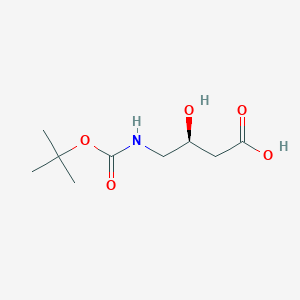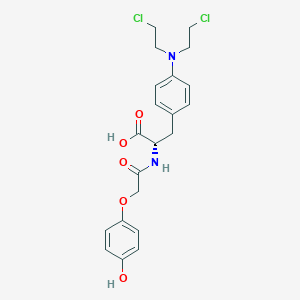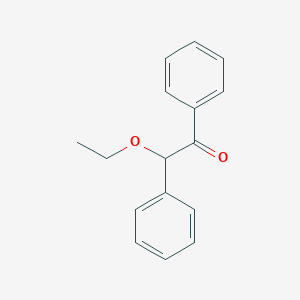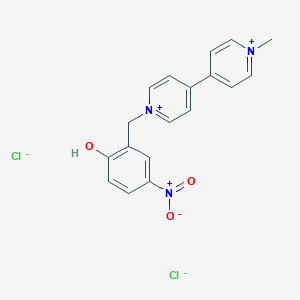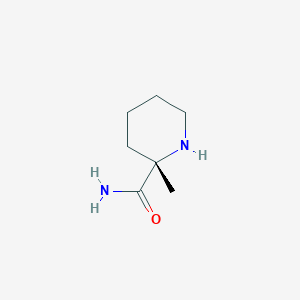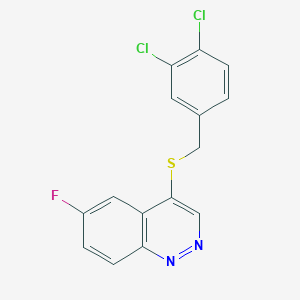
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide, also known as DCBCS, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a biochemical tool. This compound has been found to possess unique properties that make it useful in various research applications, including its ability to inhibit certain enzymes and its potential as an anti-cancer agent. In
Mechanism Of Action
The mechanism of action of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of protein function. 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters, which can have beneficial effects on cognitive function.
In cancer cells, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to disrupt the function of certain proteins that are essential for cell survival. This leads to the induction of cell death and the inhibition of cancer cell growth.
Biochemical And Physiological Effects
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to have a number of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of neurotransmitters in the brain, which can improve cognitive function. However, prolonged inhibition of these enzymes can lead to toxicity and adverse effects.
In cancer cells, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to induce cell death and inhibit cancer cell growth. However, the exact mechanism of action is not fully understood, and further research is needed to determine its potential as a cancer therapy.
Advantages And Limitations For Lab Experiments
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. Its ability to inhibit enzymes and induce cell death in cancer cells makes it a useful tool for studying these processes in vitro.
However, there are also limitations to the use of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide in lab experiments. Its toxicity and potential adverse effects on enzyme function must be carefully considered, and appropriate controls must be used to ensure that any observed effects are specific to 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide and not due to other factors.
Future Directions
There are several future directions for research on 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and its effectiveness in vivo.
Another area of interest is the development of new enzyme inhibitors based on 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide. Modifications to the structure of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide may lead to compounds with improved selectivity and reduced toxicity, making them useful in the treatment of neurological disorders.
Overall, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying enzyme function and cancer cell biology, and further research is needed to fully understand its potential.
Synthesis Methods
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzyl chloride with 6-fluoro-4-(4-morpholinyl)quinoline in the presence of a base, followed by the reaction of the resulting intermediate with thionyl chloride and sulfur. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to have a wide range of applications in scientific research. One of the most significant uses of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain, and their inhibition has been found to be useful in the treatment of Alzheimer's disease and other neurological disorders.
In addition to its use as an enzyme inhibitor, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has also been found to have potential as an anti-cancer agent. Studies have shown that 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide can induce cell death in cancer cells by disrupting the function of certain proteins that are essential for cell survival. This makes 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide a promising candidate for the development of new cancer therapies.
properties
CAS RN |
1683-35-8 |
|---|---|
Product Name |
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide |
Molecular Formula |
C15H9Cl2FN2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-6-fluorocinnoline |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-12-3-1-9(5-13(12)17)8-21-15-7-19-20-14-4-2-10(18)6-11(14)15/h1-7H,8H2 |
InChI Key |
PAYOZERDCYIDJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CSC2=CN=NC3=C2C=C(C=C3)F)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CN=NC3=C2C=C(C=C3)F)Cl)Cl |
Other CAS RN |
1683-35-8 |
synonyms |
4-((3,4-Dichlorobenzyl)thio)-6-fluorocinnoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



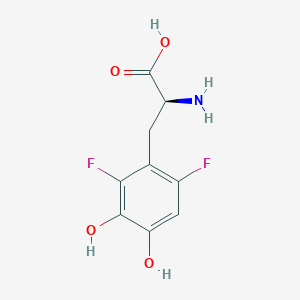
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
